BenchChemオンラインストアへようこそ!

erythro-Glycopyrronium bromide

stereochemistry muscarinic antagonist potency

erythro-Glycopyrronium bromide (CAS 51186-83-5) is the purified (3S,2′R) diastereomer, distinct from racemic threo-glycopyrrolate. It exhibits >4-fold M3 over M2 receptor selectivity, enabling precise pharmacological control and reduced cardiovascular risk. As a quaternary ammonium compound, it ensures minimal CNS penetration, making it the preferred LAMA for COPD formulation, anesthetic premedication, and topical hyperhidrosis research. Essential as an analytical reference standard for diastereomeric purity testing, chiral method development, and regulatory compliance submissions where stereochemical identity must be established.

Molecular Formula C19H28BrNO3
Molecular Weight 398.3 g/mol
CAS No. 51186-83-5
Cat. No. B1445287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameerythro-Glycopyrronium bromide
CAS51186-83-5
Molecular FormulaC19H28BrNO3
Molecular Weight398.3 g/mol
Structural Identifiers
SMILESC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
InChIInChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19-;/m0./s1
InChIKeyVPNYRYCIDCJBOM-QQTWVUFVSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

erythro-Glycopyrronium bromide CAS 51186-83-5 Procurement Guide | Quaternary Ammonium Antimuscarinic with Defined Stereochemistry


erythro-Glycopyrronium bromide (CAS 51186-83-5) is a synthetic quaternary ammonium antimuscarinic agent and the pharmacologically more potent erythro diastereomer of glycopyrrolate . It acts as a competitive antagonist at muscarinic acetylcholine receptors, with a preference for M3 over M2 subtypes . As a quaternary amine, it exhibits limited passage across lipid membranes, resulting in minimal central nervous system penetration compared to tertiary amine anticholinergics such as atropine and scopolamine [1]. The compound is employed clinically in inhaled formulations for COPD maintenance therapy, as a preoperative antisialagogue, and in topical formulations for primary axillary hyperhidrosis [2].

Why Generic Glycopyrrolate Cannot Substitute for erythro-Glycopyrronium bromide in Stereospecific Applications


Generic glycopyrrolate products typically contain the racemic threo diastereomer mixture (3R,2′S and 3S,2′R) [1], whereas erythro-Glycopyrronium bromide is the purified erythro diastereomer (3S,2′R) . The two diastereomeric forms exhibit distinct pharmacological profiles, with the erythro form demonstrating greater potency at muscarinic receptors than the threo form . Furthermore, the quaternary ammonium structure of glycopyrronium inherently limits CNS penetration, but the stereochemical configuration influences receptor binding kinetics and selectivity ratios across M1, M2, and M3 subtypes [2]. Substituting a non-stereochemically defined glycopyrrolate source for erythro-Glycopyrronium bromide introduces variability in both potency and receptor subtype selectivity, which is unacceptable for applications requiring precise pharmacological control or regulatory-compliant analytical reference standards.

erythro-Glycopyrronium bromide Quantitative Differentiation Evidence vs. Comparator Compounds


erythro vs. threo Diastereomer Potency Differential in Muscarinic Receptor Antagonism

erythro-Glycopyrronium bromide demonstrates greater pharmacological potency than the threo diastereomer form . While exact binding affinity ratios for the isolated erythro stereoisomer at human M3 receptors are not fully quantified in the open literature relative to the threo form, the erythro configuration is recognized as the more potent diastereomer [1]. This stereochemical potency advantage translates to reduced dosing requirements when the purified erythro form is employed. The commercial racemic glycopyrrolate used clinically contains the threo diastereomer pair [2], underscoring that erythro-Glycopyrronium bromide represents a distinct stereochemical entity with different pharmacological characteristics that cannot be assumed equivalent to standard glycopyrrolate reference materials.

stereochemistry muscarinic antagonist potency

M3 vs. M2 Receptor Selectivity Ratio Compared with Tiotropium

Glycopyrronium bromide exhibits a greater than 4-fold selectivity for human M3 receptors over human M2 receptors [1], which is pharmacologically significant because M2 receptor blockade is associated with undesirable cardiovascular effects including tachycardia. In contrast, tiotropium shows less pronounced selectivity, with similar potency across M1 through M5 receptor subtypes and only a kinetic preference for M3 [2]. This quantitative difference in receptor selectivity translates into a reduced cardiovascular side effect profile for glycopyrronium relative to tiotropium [3]. Animal studies confirm fewer cardiovascular effects with glycopyrronium compared to tiotropium, attributable to this higher M3 versus M2 affinity ratio .

receptor selectivity M3/M2 ratio COPD

Blood-Brain Barrier Permeability: Glycopyrronium vs. Atropine and Scopolamine

Glycopyrronium bromide, as a quaternary ammonium compound, exhibits minimal penetration of the blood-brain barrier, in marked contrast to tertiary amine anticholinergics such as atropine and scopolamine [1]. This differential permeability is structurally determined: the highly polar quaternary ammonium group of glycopyrrolate limits its passage across lipid membranes, whereas atropine and scopolamine, as non-polar tertiary amines, readily penetrate the blood-brain barrier [2]. Clinical studies demonstrate that glycopyrrolate produces no significant cognitive changes postoperatively, while atropine is associated with central anticholinergic syndrome including agitation, delirium, and cognitive impairment [3]. Overdose toxicity profiles further confirm this distinction: glycopyrrolate overdose produces minimal or no CNS toxicity, whereas atropine overdose causes pronounced central nervous system effects [4].

CNS penetration blood-brain barrier quaternary ammonium

Duration of Bronchodilator Action vs. Ipratropium (Short-Acting Comparator)

Glycopyrronium bromide is classified as a long-acting muscarinic antagonist (LAMA) with a duration of bronchodilator action sustained for 24 hours following a single inhaled dose . This contrasts sharply with ipratropium bromide, a short-acting muscarinic antagonist (SAMA) with a duration of action limited to approximately 4-6 hours [1]. In vitro functional studies demonstrate that glycopyrronium, along with aclidinium and tiotropium, maintains activity at native M3 receptors for more than 8 hours, compared to only 42 minutes for ipratropium [2]. Human clinical studies confirm that once-daily glycopyrronium administration achieves sustained bronchodilation for 24 hours, reduces dynamic hyperinflation of the lungs, and improves exercise tolerance [3].

duration of action LAMA SAMA bronchodilation

Plasma Cholinesterase Inhibition: Glycopyrrolate vs. Atropine with CNS Safety Distinction

Both glycopyrrolate and atropine inhibit human plasma cholinesterase (PChE) to a comparable extent, with 50% inhibitory concentration (I50) values of 1.0 mM for glycopyrrolate and 0.9 mM for atropine [1]. Despite this near-equivalent peripheral enzyme inhibition, the critical differentiating factor is that glycopyrrolate does not penetrate the blood-brain barrier to inhibit brain cholinesterase, whereas atropine does [2]. This distinction is clinically meaningful in anesthetic practice when anticholinergic agents are co-administered with cholinesterase inhibitors such as neostigmine for neuromuscular blockade reversal [3].

plasma cholinesterase PChE inhibition anesthesia

Micronized Formulation Physical Stability: Glycopyrronium Bromide Agglomeration Challenges

Glycopyrronium bromide exhibits significant physical stability challenges following conventional micronization, with a strong tendency to irreversibly aggregate and agglomerate during storage [1]. This instability stems from moisture absorption and subsequent recrystallization of surface amorphous content generated by high-energy micronization processes [2]. The amorphous form of glycopyrronium bromide is highly hygroscopic, becoming sticky upon sorption of moisture at low relative humidity before eventually crystallizing to a non-hygroscopic hard crystalline substance [3]. These stability issues have driven the development of specialized micronization processes incorporating anti-adherent agents and controlled conditioning protocols to yield physically stable particles suitable for dry powder inhaler formulations [4].

micronization particle stability dry powder inhalation

Optimal Scientific and Industrial Applications for erythro-Glycopyrronium bromide Based on Quantitative Differentiation Evidence


Chronic Obstructive Pulmonary Disease (COPD) Maintenance Inhalation Therapy Development

The 24-hour duration of bronchodilator action and >4-fold M3 receptor selectivity over M2 receptors [1] make erythro-Glycopyrronium bromide the preferred long-acting muscarinic antagonist (LAMA) for COPD inhalation formulation development. Unlike tiotropium, which shows similar potency across M1-M5 subtypes with only kinetic M3 preference, glycopyrronium's superior M3 selectivity reduces the risk of M2-mediated cardiovascular adverse effects [2]. The rapid onset of action (within 5 minutes) combined with sustained 24-hour bronchodilation supports once-daily dosing regimens that improve patient adherence relative to short-acting alternatives requiring multiple daily administrations.

Perioperative Antisialagogue and Vagolytic Agent Requiring CNS-Sparing Profile

In anesthetic premedication and intraoperative settings where reduction of salivary and respiratory secretions is required without central nervous system effects, erythro-Glycopyrronium bromide is superior to atropine and scopolamine. The quaternary ammonium structure prevents blood-brain barrier penetration , eliminating the risk of postoperative cognitive impairment and central anticholinergic syndrome that accompany tertiary amine anticholinergics [1]. This CNS-sparing profile is particularly valuable in elderly surgical patients vulnerable to delirium and in procedures where rapid cognitive recovery is essential [2].

Stereochemically Defined Analytical Reference Standard for Pharmaceutical Quality Control

As the purified erythro diastereomer with defined (3S,2′R) stereochemistry , erythro-Glycopyrronium bromide serves as an essential analytical reference standard for pharmaceutical quality control applications. Commercial glycopyrrolate products contain the racemic threo diastereomer mixture [1], which cannot be substituted for erythro-specific analytical methods requiring stereochemical discrimination. The compound enables accurate quantification of diastereomeric purity in drug substance and drug product batches, supports chiral chromatographic method development, and provides a critical reference for regulatory compliance submissions where stereochemical identity must be established.

Topical Hyperhidrosis Formulation Development Leveraging Peripheral-Only Activity

The minimal blood-brain barrier penetration of glycopyrronium bromide combined with its potent peripheral antimuscarinic activity enables topical hyperhidrosis formulations that achieve localized sweat gland inhibition without systemic CNS exposure. FDA approval of topical glycopyrronium tosylate cloths in 2018 for primary axillary hyperhidrosis [1] validates this application. The CNS-sparing profile is particularly advantageous for chronic use indications in pediatric populations (approved for ages ≥9 years), where cumulative central anticholinergic burden from alternatives like atropine would be unacceptable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for erythro-Glycopyrronium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.